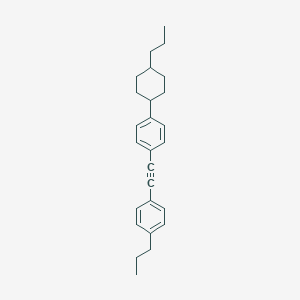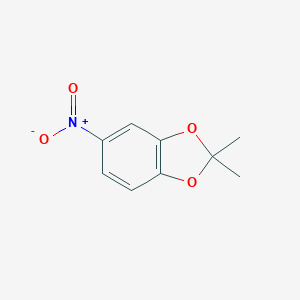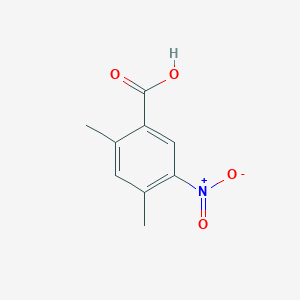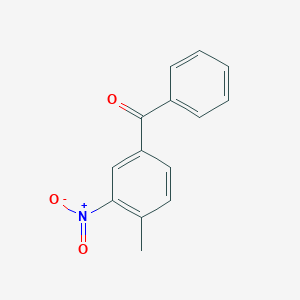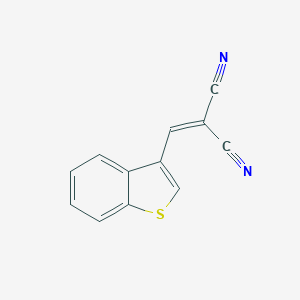
(1-Benzothiophen-3-ylmethylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzothiophen-3-ylmethylidene)propanedinitrile, also known as BTDMPD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTDMPD is a derivative of benzothiophene, which is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of (1-Benzothiophen-3-ylmethylidene)propanedinitrile is not fully understood, but it is believed to involve the inhibition of protein kinases that are involved in the regulation of cell growth and survival. This compound has been shown to inhibit the activity of AKT and ERK1/2, which are downstream effectors of the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, respectively. These pathways are frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors. The compound has also been found to downregulate the expression of cyclin D1, which is a key regulator of the G1/S transition in the cell cycle. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-Benzothiophen-3-ylmethylidene)propanedinitrile in lab experiments is its high potency and specificity for cancer cells. The compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
Future research on (1-Benzothiophen-3-ylmethylidene)propanedinitrile should focus on improving its solubility and pharmacokinetic properties to enhance its therapeutic potential. The compound may also be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in cancer cells.
Métodos De Síntesis
The synthesis of (1-Benzothiophen-3-ylmethylidene)propanedinitrile involves the condensation of 3-acetylbenzothiophene and malononitrile in the presence of catalytic amounts of piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the carbonyl group of 3-acetylbenzothiophene and the α-carbon of malononitrile. The resulting product is a yellow crystalline solid that has a melting point of 168-170°C.
Aplicaciones Científicas De Investigación
(1-Benzothiophen-3-ylmethylidene)propanedinitrile has been shown to exhibit significant anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Propiedades
Número CAS |
5381-30-6 |
|---|---|
Fórmula molecular |
C12H6N2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C12H6N2S/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8H |
Clave InChI |
NXJZSVMEPFBYPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C#N |
Otros números CAS |
5381-30-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






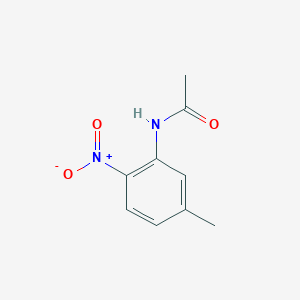
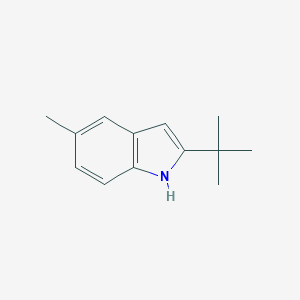
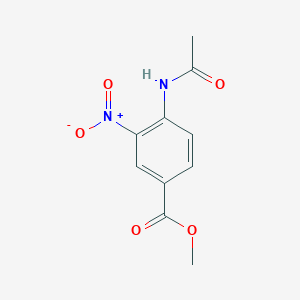
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)

